2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a piperidine moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
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Formation of the Piperidine Intermediate
Starting Materials: 2,5-difluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Attachment of the Pyrazine Ring
Starting Materials: The piperidine intermediate and 2-chloropyrazine.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
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Methoxylation
Starting Materials: The intermediate from the previous step and methanol.
Reaction Conditions: This step is usually catalyzed by a strong acid such as hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the piperidine ring can lead to the formation of corresponding lactams or ketones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction can convert the pyrazine ring to dihydropyrazine derivatives.
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Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Conditions: Typically carried out in the presence of a catalyst like iron(III) chloride.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metals.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully elucidated but is believed to involve interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the piperidine moiety could modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with different fluorine substitution pattern, which may affect its biological activity.
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Another isomer with potential differences in receptor binding and pharmacological effects.
Uniqueness
The unique substitution pattern of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may confer distinct biological properties, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGOVDMHSBCPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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